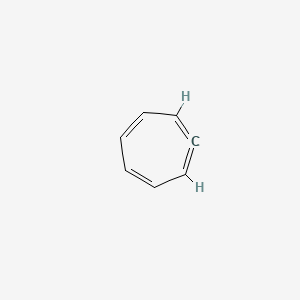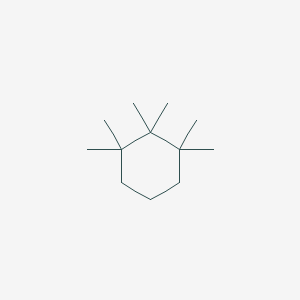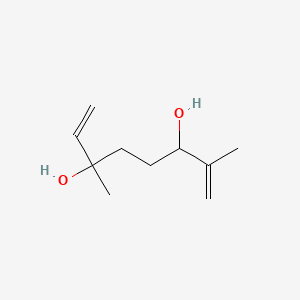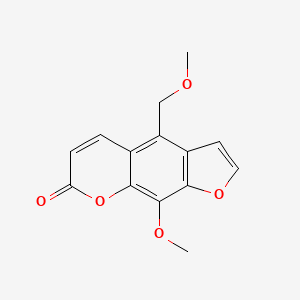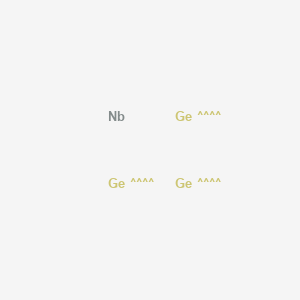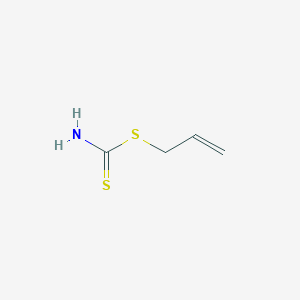
Prop-2-en-1-yl carbamodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dithiocarbamic acid allyl ester is an organic compound belonging to the dithiocarbamate family. Dithiocarbamates are characterized by the presence of a functional group with the general formula R2N−C(=S)−S−R. In the case of dithiocarbamic acid allyl ester, the R group is an allyl group (CH2=CH−CH2−). This compound is known for its versatility and is used in various applications, including agriculture, pharmaceuticals, and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dithiocarbamic acid allyl ester can be synthesized through several methods. One common method involves the reaction of a primary amine with carbon disulfide (CS2) to form a dithiocarbamic acid, which is then esterified with an allyl halide. The reaction typically proceeds as follows:
Formation of Dithiocarbamic Acid: [ \text{RNH}_2 + \text{CS}_2 \rightarrow \text{R(H)NCS}_2\text{H} ]
Esterification: [ \text{R(H)NCS}_2\text{H} + \text{Allyl Halide} \rightarrow \text{Dithiocarbamic Acid Allyl Ester} ]
Industrial Production Methods
Industrial production of dithiocarbamic acid allyl ester often involves continuous flow chemistry techniques to ensure high efficiency and controllability. For example, the TfOH-catalyzed three-component synthesis of dithiocarbamates from α-diazoesters under continuous flow conditions has been demonstrated to produce dithiocarbamate derivatives in good yields .
Análisis De Reacciones Químicas
Types of Reactions
Dithiocarbamic acid allyl ester undergoes various chemical reactions, including:
Oxidation: Oxidation of dithiocarbamates can lead to the formation of thiuram disulfides. [ 2 \text{R}_2\text{NCS}_2^- \rightarrow [\text{R}_2\text{NC(S)S}]_2 + 2e^- ]
S-Alkylation: Dithiocarbamates are readily S-alkylated to form esters. [ (\text{CH}_3)_2\text{NCS}_2\text{Na} + (\text{CH}_3\text{O})_2\text{SO}_2 \rightarrow (\text{CH}_3)_2\text{NC(S)SCH}_3 + \text{Na}[\text{CH}_3\text{OSO}_3] ]
Reaction with Grignard Reagents: Thiuram disulfides react with Grignard reagents to give esters of dithiocarbamic acid. [ [\text{R}_2\text{NC(S)S}]_2 + \text{R’MgX} \rightarrow \text{R}_2\text{NC(S)SR’} + \text{R}_2\text{NCS}_2\text{MgX} ]
Common Reagents and Conditions
Common reagents used in these reactions include carbon disulfide, allyl halides, Grignard reagents, and oxidizing agents. The reactions typically occur under mild conditions, often catalyzed by acids or bases .
Major Products Formed
The major products formed from these reactions include thiuram disulfides, S-alkylated dithiocarbamates, and various esters of dithiocarbamic acid .
Aplicaciones Científicas De Investigación
Dithiocarbamic acid allyl ester has a wide range of scientific research applications:
Chemistry: Used as a versatile synthetic intermediate and protecting group in peptide synthesis.
Biology: Employed in the study of enzyme inhibition and as a chelating agent for metal ions.
Medicine: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Mecanismo De Acción
The mechanism of action of dithiocarbamic acid allyl ester involves its ability to form stable complexes with transition metals. This chelating ability allows it to inhibit enzymes by binding to metal ions at the active site. Additionally, its sulfur-containing structure enables it to undergo redox reactions, contributing to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- Sodium diethyldithiocarbamate
- Zinc dimethyldithiocarbamate
- Ethylene bisdithiocarbamates (EBDCs)
Uniqueness
Dithiocarbamic acid allyl ester is unique due to its allyl group, which imparts distinct reactivity and properties compared to other dithiocarbamates. This uniqueness makes it particularly useful in applications requiring specific chemical transformations and biological activities .
Propiedades
Número CAS |
50586-78-2 |
|---|---|
Fórmula molecular |
C4H7NS2 |
Peso molecular |
133.2 g/mol |
Nombre IUPAC |
prop-2-enyl carbamodithioate |
InChI |
InChI=1S/C4H7NS2/c1-2-3-7-4(5)6/h2H,1,3H2,(H2,5,6) |
Clave InChI |
FWCGZALMVRQHKW-UHFFFAOYSA-N |
SMILES canónico |
C=CCSC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


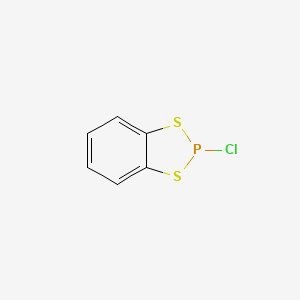
![1-(3,4-Dichlorophenyl)-2-[4-methyl-6-(4-methyl-1,4-diazepan-1-yl)pyrimidin-2-yl]guanidine](/img/structure/B14649836.png)
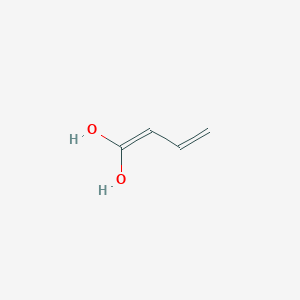


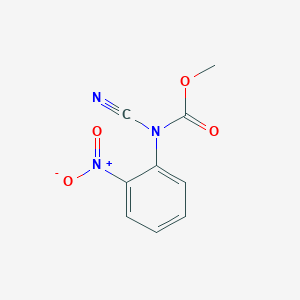
![3-[Dimethyl(prop-2-en-1-yl)silyl]propane-1-thiol](/img/structure/B14649883.png)
